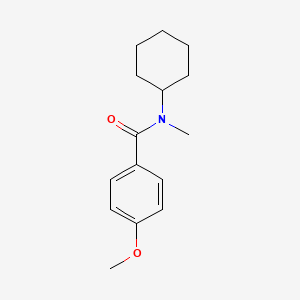

N-cyclohexyl-4-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, metalation, and subsequent coupling reactions. For example, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involving tritiation and coupling reactions illustrates the complex synthetic routes used in producing structurally related benzamides (Dischino et al., 1999). Another study demonstrated the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, showcasing the synthetic utility of such compounds (Reitz & Massey, 1990).

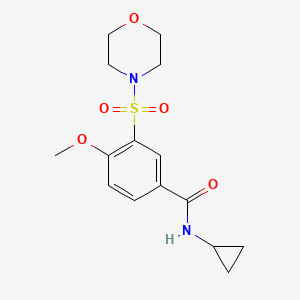

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction and DFT calculations. For instance, N-3-hydroxyphenyl-4-methoxybenzamide's molecular structure was determined by X-ray diffraction, revealing insights into intermolecular interactions and their impact on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Cyclometalated complexes of N-methoxy-4-nitrobenzamide with metals like rhodium, iridium, and ruthenium highlight the compound's reactivity and potential in catalysis. These complexes participate in C–H bond functionalization reactions, indicating the chemical versatility of benzamide derivatives (Zhou et al., 2018).

Physical Properties Analysis

The physical properties, such as crystal structure and stability of benzamide derivatives, are crucial for understanding their application potential. The crystal structure of N-Cyclohexyl-2-nitrobenzamide, for example, was determined at room temperature, providing insights into the compound's stability and hydrogen bonding patterns (Saeed, Hussain, & Bolte, 2010).

Chemical Properties Analysis

Oxidant- and metal-free synthesis methods for creating biologically important compounds from benzamide derivatives underscore the chemical properties that make these compounds valuable for further research. For instance, the synthesis of 4(3H)-quinazolinones from N-methoxybenzamides without the use of heavy-metal catalysts highlights innovative approaches to compound development (Cheng et al., 2014).

Mechanism of Action

Target of Action

N-cyclohexyl-4-methoxy-N-methylbenzamide, also known as Cambridge id 5344582 or Oprea1_700047, is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . The primary target of this compound is the PDE10A enzyme, which plays a crucial role in signal transduction by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating the cellular levels and effects of these important secondary messengers .

Mode of Action

The compound interacts with its target, the PDE10A enzyme, by binding to the active site of the enzyme and inhibiting its activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their cellular levels. The elevated levels of cAMP and cGMP can then exert their effects on various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism .

Biochemical Pathways

The inhibition of PDE10A by this compound affects several biochemical pathways. Primarily, it impacts the cAMP and cGMP signaling pathways. By preventing the breakdown of these cyclic nucleotides, the compound can influence various downstream effects such as the activation of protein kinase A (PKA), which can then phosphorylate a variety of target proteins and influence cellular processes like gene expression, cell division, and synaptic function .

Pharmacokinetics

Given its potent inhibitory action on pde10a, it is likely that the compound has good bioavailability and can cross the blood-brain barrier to exert its effects in the brain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cAMP and cGMP signaling pathways. By inhibiting PDE10A and increasing the levels of these cyclic nucleotides, the compound can influence a variety of cellular processes, potentially leading to changes in gene expression, cell division, and synaptic function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological and pathological state of the individual, and genetic factors that may affect the expression and activity of PDE10A. More research is needed to fully understand these influences .

properties

IUPAC Name |

N-cyclohexyl-4-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-16(13-6-4-3-5-7-13)15(17)12-8-10-14(18-2)11-9-12/h8-11,13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFRIXLPZAGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)

![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)

![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)

![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)

![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)

![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)

![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)